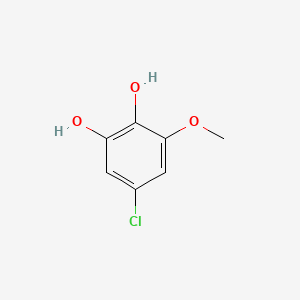5-Chloro-3-methoxycatechol
CAS No.:
Cat. No.: VC17538209
Molecular Formula: C7H7ClO3
Molecular Weight: 174.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClO3 |
|---|---|
| Molecular Weight | 174.58 g/mol |
| IUPAC Name | 5-chloro-3-methoxybenzene-1,2-diol |
| Standard InChI | InChI=1S/C7H7ClO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3 |
| Standard InChI Key | BZBCKNGIVAGPGS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Chloro-3-methoxycatechol features a benzene ring with hydroxyl groups at positions 1 and 2, a methoxy group at position 3, and a chlorine atom at position 5 (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions. The exact mass is 174.008 g/mol, and the topological polar surface area (PSA) is 49.69 Ų, indicative of moderate hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.582 g/mol |
| Exact Mass | 174.008 g/mol |
| LogP (Partition Coefficient) | 1.76 |
| PSA | 49.69 Ų |
Synonyms and Derivatives
The compound is alternatively named 5-Chloropyrogallol-1-methylether and serves as a precursor for derivatives like 5-chloro-3-methoxycatechol diacetate (CAS N/A), which features acetylated hydroxyl groups . The diacetate derivative (, MW 258.649 g/mol) is synthesized via acetylation, enhancing stability for storage and transport .
Synthesis and Derivative Formation
Direct Synthesis Routes
While detailed synthetic protocols for 5-chloro-3-methoxycatechol remain scarce, analogous catechol derivatives are typically synthesized via:
-
Electrophilic aromatic substitution: Chlorination of 3-methoxycatechol using or .
-
Demethylation: Methoxy group introduction via methyl ether cleavage under acidic conditions.
Diacetate Derivative
The diacetate form is prepared by acetylating hydroxyl groups with acetic anhydride. Its SMILES notation () and InChIKey (OXUQAJCNEOSEHW-UHFFFAOYSA-N) confirm structural integrity . This derivative is pivotal in preventing oxidative degradation during functionalization reactions.
Table 2: Diacetate Derivative Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.649 g/mol |
| SMILES | COc1cc(Cl)cc(OC(=O)C)c1OC(=O)C |
Physicochemical and Spectroscopic Profiles
Stability and Solubility
The compound’s LogP of 1.76 suggests moderate lipophilicity, favoring solubility in polar organic solvents like ethanol or dimethyl sulfoxide. Limited aqueous solubility (data unavailable) aligns with its phenolic structure, which facilitates hydrogen bonding but is hindered by the chlorine substituent.
Spectroscopic Data
-
IR Spectroscopy: Expected O-H (3200–3600 cm), C-O (1250 cm), and C-Cl (550–750 cm) stretches.
-
NMR: NMR would show aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8 ppm), and hydroxyl signals (δ 5.0–5.5 ppm) .
Reactivity and Degradation Pathways
Oxidative Cleavage
Catechol derivatives undergo oxidative cleavage to muconic acids, a reaction exploited in lignin valorization. For example, 4-chlorocatechol cleaves to cis,cis-muconate under aerobic conditions . While direct studies on 5-chloro-3-methoxycatechol are lacking, analogous pathways likely yield chlorinated muconolactones, valuable in bioplastic synthesis .
Enzymatic Degradation
Microbial dioxygenases, such as those in Pseudomonas spp., metabolize chlorocatechols via the ortho-cleavage pathway. The methoxy group may hinder enzyme binding, necessitating tailored biocatalysts for efficient degradation .
Applications and Research Frontiers
Synthetic Intermediate
The compound’s hydroxyl and chlorine groups enable functionalization into agrochemicals or pharmaceuticals. For instance, diacetate derivatives serve as protected intermediates in palladium-catalyzed cross-coupling reactions .
Bioplastic Precursors
Oxidative cleavage products, akin to muconic acid, are precursors for polyethylene terephthalate (PET) alternatives. Functionalized muconolactones from chlorocatechols could enhance polymer thermal stability .
Environmental Remediation
Chlorocatechol-degrading bacteria, engineered to tolerate methoxy groups, could bioremediate halogenated pollutants. MetaCyc databases document pathways for related compounds, providing a template for metabolic engineering .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume